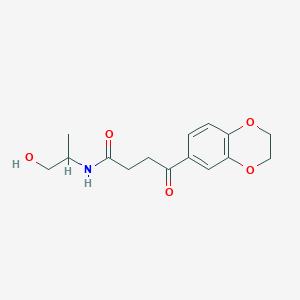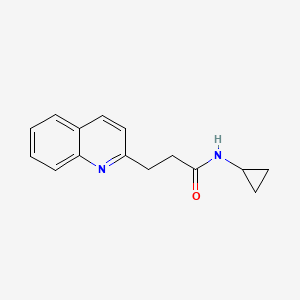![molecular formula C11H15N5OS B6638738 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide has been shown to have anti-inflammatory effects in vitro and in vivo. This compound has also been shown to have cytotoxic effects on cancer cells. In addition, this compound has been shown to have herbicidal effects on certain plant species.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide in lab experiments is its potential as a building block for the synthesis of new materials. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several future directions for the study of 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide. One direction is the further investigation of its mechanism of action, which may lead to the development of new anti-inflammatory agents or cancer treatments. Another direction is the study of its potential as a herbicide, which may lead to the development of new and more effective herbicides. Additionally, the study of this compound as a building block for the synthesis of new materials may lead to the development of new materials with unique properties.
Synthesis Methods
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide can be synthesized using different methods. One of the methods involves the reaction of 2-methylpyrazole-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by the reaction with 2-amino-5-(2-methylpropyl)-1,3,4-thiadiazole to form the desired compound. Another method involves the reaction of 2-methylpyrazole-3-carboxylic acid with phosphorous pentachloride to form the acid chloride, followed by the reaction with 2-amino-5-(2-methylpropyl)-1,3,4-thiadiazole to form the desired compound.
Scientific Research Applications
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory agent, as well as its potential as a treatment for cancer. In the field of agriculture, this compound has been studied for its potential as a herbicide. In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of new materials.
properties
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-7(2)6-9-14-15-11(18-9)13-10(17)8-4-5-12-16(8)3/h4-5,7H,6H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFHZTWVDSDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)




![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)


![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)

